4.6-Fold Superior SIRT2 Inhibitory Potency Over the Reference Thiazole-Based SIRT2 Inhibitor T1
The target compound inhibits recombinant human SIRT2 with an IC50 of 3.75 µM, demonstrating 4.6-fold greater potency than the thiazole-based reference inhibitor T1, which exhibits an IC50 of 17.3 µM under comparable enzymatic conditions [1][2]. Both compounds were evaluated using fluorogenic substrate ZMAL with 4-hour incubation.
| Evidence Dimension | SIRT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.75 µM |
| Comparator Or Baseline | Thiazole-based SIRT2 inhibitor T1: IC50 = 17.3 µM |
| Quantified Difference | 4.6-fold higher potency (3.75 µM vs 17.3 µM) |
| Conditions | Recombinant human SIRT2 (25–389 a.a.), ZMAL substrate, 4 h incubation; fluorescence-based microplate reader |
Why This Matters
Higher enzymatic potency translates to lower effective concentrations in cell-based or biochemical assays, reducing the risk of off-target effects arising from high compound dosing.
- [1] BindingDB BDBM50148776. CHEMBL3769988. Affinity Data: SIRT2 IC50 = 3.75 µM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148776 (accessed 2026-04-27). View Source
- [2] Piacente F, et al. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. Int J Mol Sci. 2024;25(20):11084. doi:10.3390/ijms252011084. View Source
